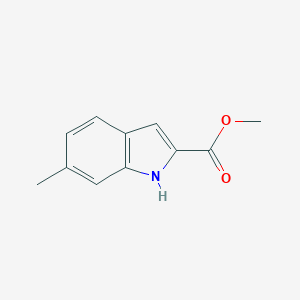
methyl 6-methyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 6-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 18377-65-6 and a linear formula of C11H11NO2 . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a sealed and dry environment .
Scientific Research Applications
Synthesis and Conformational Studies
Methyl 6-methyl-1H-indole-2-carboxylate has been utilized in the synthesis of novel tryptophan analogues, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate. These derivatives are designed to limit the conformational flexibility of the side chain in peptide/peptoid studies, while keeping functional groups available for further derivatization (Horwell et al., 1994).
Reaction with N-Bromosuccinimide
The compound undergoes conversion into various esters when treated with N-bromosuccinimide, demonstrating its reactivity and potential in organic synthesis (Irikawa et al., 1989).
Antiproliferative Activity Studies
A novel class of indole-2-carboxylate derivatives, based on this compound, was synthesized and evaluated for antiproliferative activity against various cancer cells. Some derivatives showed significant activity, highlighting their potential as anticancer compounds (Ji et al., 2014).
Application in Microwave-Assisted Synthesis
This compound has been used in microwave-assisted synthesis of indole derivatives, demonstrating its utility in facilitating efficient and regioselective chemical reactions (Bellavita et al., 2022).
Use in Infrared Probes
The compound has been studied as a potential infrared probe, particularly in examining its carbonyl stretching mode for sensing local hydration environments (Liu et al., 2020).
Interaction with Metal Ions
Research on the interaction of similar indole derivatives with metal ions such as Zn(II), Cd(II), and Pt(II) indicates potential applications in metal coordination chemistry (Dendrinou-Samara et al., 1998).
Thiocyanation Reactions
The compound has been used in thiocyanation reactions, yielding various thiocyanatoindoles, which is significant in the field of heterocyclic chemistry (Tamura et al., 1978).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Indole derivatives, including methyl 6-methyl-1H-indole-2-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, making them valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a , suggesting that they may have antiviral effects.
Biochemical Analysis
Biochemical Properties
Methyl 6-methyl-1H-indole-2-carboxylate has been shown to interact with multiple receptors, which makes it a valuable compound for developing new useful derivatives . It has been found to have a very high affinity for aldehydes .
Cellular Effects
This compound has been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . It has also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .
Molecular Mechanism
It is known that it binds with high affinity to multiple receptors, which could explain its diverse biological activities .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid derived entirely from the diet . It can be converted into indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Properties
IUPAC Name |
methyl 6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKPZLQOCBHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405833 | |
| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18377-65-6 | |
| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-methyl-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
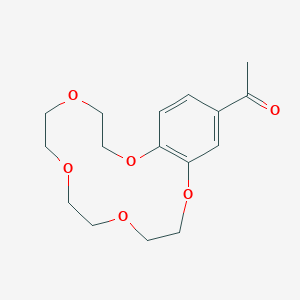
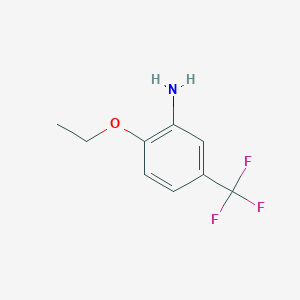

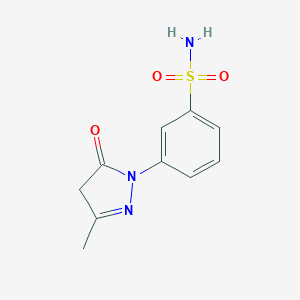
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)

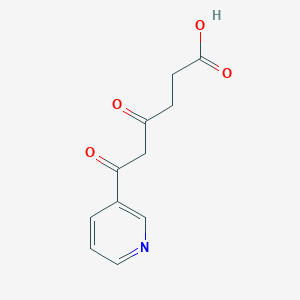
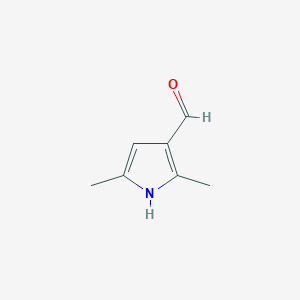
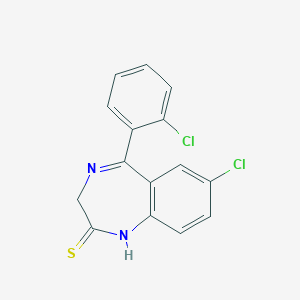
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
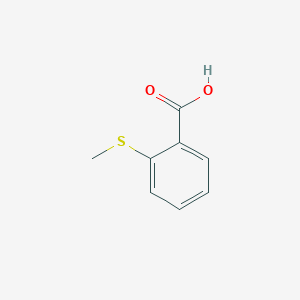
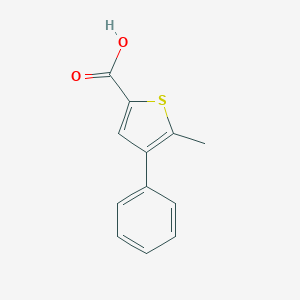
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
